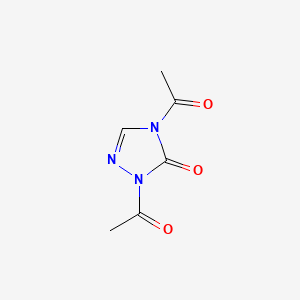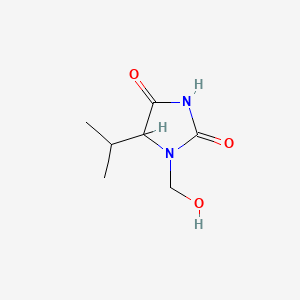
2-Phenylpropionitrile-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylpropionitrile-d5 is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include a molecular formula of C9H4D5N and a molecular weight of 136.21 . The presence of deuterium atoms makes it particularly useful in various analytical techniques, such as nuclear magnetic resonance spectroscopy, where it can serve as an internal standard or a tracer.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylpropionitrile-d5 typically involves the deuteration of 2-phenylpropionitrile. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium gas or deuterated solvents. The reaction is often carried out under controlled conditions to ensure complete deuteration.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic deuteration processes. These processes are designed to maximize yield and purity while minimizing costs. The use of specialized catalysts and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-Phenylpropionitrile-d5 undergoes various chemical reactions, including:
Oxidation: This reaction can convert the nitrile group to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products Formed:
Oxidation: 2-Phenylpropionic acid.
Reduction: 2-Phenylpropylamine.
Substitution: Various substituted phenylpropionitriles, depending on the electrophile used.
Scientific Research Applications
2-Phenylpropionitrile-d5 has a wide range of applications in scientific research:
Chemistry: Used as a standard in nuclear magnetic resonance spectroscopy and mass spectrometry.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the synthesis of deuterated compounds for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Phenylpropionitrile-d5 depends on its specific application. In nuclear magnetic resonance spectroscopy, the deuterium atoms provide a distinct signal that helps in the identification and quantification of compounds. In metabolic studies, the deuterium atoms act as tracers, allowing researchers to follow the metabolic fate of the compound.
Comparison with Similar Compounds
2-Phenylpropionitrile: The non-deuterated version of the compound.
2-Phenylbutyronitrile: A similar nitrile with an additional carbon atom in the aliphatic chain.
2-Phenylglycinonitrile: A nitrile with an amino group attached to the aliphatic chain.
Uniqueness: 2-Phenylpropionitrile-d5 is unique due to the presence of deuterium atoms, which provide distinct advantages in analytical techniques and metabolic studies. The deuterium atoms make it particularly useful as an internal standard in nuclear magnetic resonance spectroscopy and as a tracer in metabolic studies, offering insights that non-deuterated compounds cannot provide .
Properties
CAS No. |
1330238-27-1 |
|---|---|
Molecular Formula |
C9H9N |
Molecular Weight |
136.209 |
IUPAC Name |
2-(2,3,4,5,6-pentadeuteriophenyl)propanenitrile |
InChI |
InChI=1S/C9H9N/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8H,1H3/i2D,3D,4D,5D,6D |
InChI Key |
NVAOLENBKNECGF-VIQYUKPQSA-N |
SMILES |
CC(C#N)C1=CC=CC=C1 |
Synonyms |
α-Methyl-benzeneacetonitrile-d5; Hydratroponitrile-d5; (+/-)-α-Methylbenzeneacetonitrile-d5; NSC 11264-d5; NSC 37485-d5; dl-2-Phenylpropionitrile-d5; dl-α-Phenylethyl Isocyanide-d5; α-Cyanoethylbenzene-d5; α-Methylbenzeneacetonitrile-d5; α-Methylbenz |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4,5,6,7-Tetrahydro-2H-pyrrolo[3,4-c]pyridine-6-carboxylic acid](/img/structure/B588775.png)
![Imidazo[1,5,4-DE][1,4]benzoxazine](/img/structure/B588781.png)



